4,7-difluoro-1-benzothiophene-2-carboxylic acid
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Overview
Description
4,7-difluoro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4F2O2S and a molecular weight of 214.19 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of two fluorine atoms at the 4 and 7 positions and a carboxylic acid group at the 2 position on the benzothiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-difluoro-1-benzothiophene-2-carboxylic acid typically involves the fluorination of benzothiophene derivatives followed by carboxylation. One common method is the direct fluorination of 1-benzothiophene-2-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes or the use of more readily available fluorinating agents. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4,7-difluoro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Reduction: LiAlH4, NaBH4; solvents like tetrahydrofuran (THF) or ethanol; low to moderate temperatures.
Substitution: Amines, thiols; solvents like dimethylformamide (DMF) or ethanol; elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino or thiol-substituted benzothiophene derivatives.
Scientific Research Applications
4,7-difluoro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7-difluoro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene-2-carboxylic acid: Lacks fluorine atoms, resulting in different chemical and biological properties.
4-fluoro-1-benzothiophene-2-carboxylic acid: Contains only one fluorine atom, which may affect its reactivity and potency.
7-fluoro-1-benzothiophene-2-carboxylic acid: Similar to the above, with a single fluorine atom at a different position.
Uniqueness
4,7-difluoro-1-benzothiophene-2-carboxylic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1934929-12-0 |
---|---|
Molecular Formula |
C9H4F2O2S |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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